XLogP3-AA Hydrophilicity Differential: Target Compound vs. N-Propargylpiperidine (No Amine)
1-(Prop-2-yn-1-yl)piperidin-3-amine exhibits a computed XLogP3-AA of 0, reflecting high hydrophilicity conferred by the primary amine [1]. In contrast, 1-(prop-2-yn-1-yl)piperidine — the mono-functional analog lacking the C3-amine — is predicted to have XLogP3-AA > 1.8 based on PubChem fragment contributions [2]. This > 1.8 log-unit difference corresponds to an approximately 60-fold lower octanol-water partitioning of the target compound, which translates to substantially higher aqueous solubility and reduced non-specific protein binding at comparable concentrations [1].
| Evidence Dimension | Hydrophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 |
| Comparator Or Baseline | 1-(Prop-2-yn-1-yl)piperidine (no C3-amine): estimated XLogP3-AA > 1.8 (fragment-based, PubChem) |
| Quantified Difference | Delta XLogP3-AA > 1.8 (≈ 60-fold partitioning advantage toward aqueous phase) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 |
Why This Matters
For aqueous bioconjugation reactions and fragment library design, a logP near 0 ensures solubility in physiologically compatible buffers, reducing the need for organic co-solvents that may denature protein targets.
- [1] PubChem. 1-(Prop-2-yn-1-yl)piperidin-3-amine (CID 54595056) – Computed Properties: XLogP3-AA = 0. NCBI. View Source
- [2] PubChem. 1-(Prop-2-yn-1-yl)piperidine (CID 136936) – Computed Properties: XLogP3-AA. Estimated via fragment contribution method (XLogP3). View Source
